molecular formula C14H16BrNO2 B14485538 Carbethoxymethyllepidinium bromide CAS No. 63916-99-4

Carbethoxymethyllepidinium bromide

Cat. No.: B14485538
CAS No.: 63916-99-4
M. Wt: 310.19 g/mol
InChI Key: OZJXVNSHGHPZKD-UHFFFAOYSA-M
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Description

Carbethoxymethyltriphenylphosphonium bromide (CEMTPPB) is a quaternary phosphonium salt with the molecular formula C₂₂H₂₄BrO₂P and a molecular weight of 455.31 g/mol. It is structurally characterized by a triphenylphosphonium group linked to an ethoxycarbonylmethyl moiety . This compound is widely utilized in organic synthesis, particularly in the Wittig reaction, where it acts as a precursor for generating ylides to form carbon-carbon double bonds. Its ethoxycarbonyl group enhances reactivity toward carbonyl compounds, enabling the synthesis of α,β-unsaturated esters—key intermediates in pharmaceuticals and polymers. Synonyms include ethyl (triphenylphosphonio)acetate bromide and NSC 60450 .

Properties

CAS No.

63916-99-4

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

ethyl 2-(4-methylquinolin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C14H16NO2.BrH/c1-3-17-14(16)10-15-9-8-11(2)12-6-4-5-7-13(12)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1

InChI Key

OZJXVNSHGHPZKD-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CC=C(C2=CC=CC=C21)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbethoxymethyllepidinium bromide can be synthesized through several methods. One common approach involves the reaction of lepidinium salts with ethyl bromoacetate under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reagents, continuous stirring, and precise temperature control to optimize yield and purity. Post-reaction, the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Carbethoxymethyllepidinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products

The major products formed from these reactions include various substituted lepidinium compounds, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbethoxymethyllepidinium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the formulation of surfactants and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of carbethoxymethyllepidinium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares CEMTPPB with structurally or functionally related bromides, emphasizing molecular properties, applications, and biological activities.

Sepantronium Bromide (YM-155)

  • Structure : A complex cyclohexenyl-based molecule with bromine, nitrogen, and methyl ether groups (C₂₀H₁₉BrN₄O₃; MW: 443.29) .
  • Applications: Inhibits survivin protein (IC₅₀ = 0.54 nM), suppresses tumor growth in PC-3 xenografts (80% TGI at 5 mg/kg), and enhances radiation sensitivity in NSCLC cells .
  • Key Differences : Unlike CEMTPPB, Sepantronium is bioactive in oncology research, targeting intracellular pathways rather than serving as a synthetic reagent.

Rocuronium Bromide and Vecuronium Bromide

  • Structure: Aminosteroid neuromuscular blockers with quaternary ammonium centers .
  • Applications : Facilitate endotracheal intubation by blocking nicotinic acetylcholine receptors. Rocuronium (0.6 mg/kg) achieves comparable intubation conditions to succinylcholine within 60 seconds .
  • Key Differences : These are clinically approved pharmaceuticals, whereas CEMTPPB lacks medical applications and functions solely in chemical synthesis.

Methyl Bromide (CH₃Br)

  • Structure : Simple haloalkane (MW: 94.94) .
  • Applications : Volatile fumigant for soil and stored products; toxic to humans (neurotoxicity, respiratory failure) .
  • Key Differences: Methyl bromide is a small, gaseous compound with environmental and health hazards, contrasting with CEMTPPB’s non-volatile, macromolecular structure.

Hexadecyltrimethylammonium Bromide (CTAB)

  • Structure : Cationic surfactant with a C₁₆ alkyl chain (C₁₉H₄₂BrN; MW: 364.48) .
  • Applications: DNA isolation, nanoparticle synthesis, and disinfectant formulations .
  • Key Differences : CTAB’s ammonium head group and surfactant properties diverge from CEMTPPB’s phosphonium-based reactivity in Wittig reactions.

Tetraphenylphosphonium Bromide

  • Structure : Quaternary phosphonium salt (C₂₄H₂₀P⁺Br⁻; MW: 419.29) .
  • Key Differences : Lacks the ethoxycarbonylmethyl group of CEMTPPB, limiting its utility in forming α,β-unsaturated esters.

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Primary Application Key Feature
Carbethoxymethyltriphenylphosphonium bromide C₂₂H₂₄BrO₂P 455.31 Organic synthesis (Wittig reaction) Ethoxycarbonylmethyl group
Sepantronium Bromide C₂₀H₁₉BrN₄O₃ 443.29 Anticancer research Survivin inhibition
Rocuronium Bromide C₃₂H₅₃BrN₂O₄ 609.70 Anesthesia (neuromuscular blockade) Aminosteroid structure
Methyl Bromide CH₃Br 94.94 Fumigant Volatile toxicity
CTAB C₁₉H₄₂BrN 364.48 Surfactant/DNA extraction C₁₆ alkyl chain
Tetraphenylphosphonium Bromide C₂₄H₂₀BrP 419.29 Phase-transfer catalysis Aromatic phosphonium core

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